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Compound of Interest

Compound Name: TMX-201

Cat. No.: B10855017

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding drug-drug interaction studies of the
investigational anti-cancer agent ONC201 (dordaviprone). The following troubleshooting guides
and frequently asked questions (FAQs) are designed to address specific issues that may be
encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the known interaction profile of ONC201 with cytochrome P450 (CYP) enzymes?

Al: ONC201 has been evaluated for its potential to inhibit, induce, and be metabolized by
cytochrome P450 enzymes. In vitro studies have shown that ONC201 is a direct inhibitor of
multiple CYP enzymes, but it is not an inducer of major CYPs such as CYP1A2, 2B6, and 3A4.
[1][2] ONC201 is a substrate of CYP3A4 and, to a lesser degree, other CYPs.[2][3]

Q2: Which specific CYP enzymes are inhibited by ONC201?

A2: In vitro studies have demonstrated that ONC201 is a direct inhibitor of CYP2C8, CYP2D6,
and CYP3A4.[4] Inhibition of other CYP enzymes has been observed, with IC50 values ranging
from 34.9 to 428.6 pM.[2][3]

Q3: Is ONC201 a time-dependent inhibitor of CYP enzymes?
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A3: Based on in vitro assessments, ONC201 is not considered to be a time-dependent inhibitor
of the evaluated cytochrome P450 enzymes.[4]

Q4: What are the implications of ONC201 being a substrate of CYP3A4 for clinical studies?

A4: Since ONC201 is metabolized by CYP3A4, co-administration with strong inhibitors or
inducers of this enzyme can significantly alter ONC201 plasma concentrations. Clinical trials
with ONC201 have typically excluded the concomitant use of strong CYP3A4 inhibitors and
inducers to avoid significant drug-drug interactions.[1][5] Dose adjustments for ONC201 may
be necessary when co-administered with CYP3A4 inhibitors, and the use of CYP3A4 inducers
should be avoided.[1]

Q5: What is the major metabolite of ONC201 and is it pharmacologically active?

A5: The major metabolite of ONC201 is designated as ONC207, which lacks the benzyl moiety
of the parent compound.[2][3] ONC207 has been found to be biologically inactive, as it does
not inhibit the dopamine receptor D2 or cancer cell viability.[2][3]

Troubleshooting Guide
Problem: High variability in ONC201 plasma concentrations in in vivo experiments.
Possible Cause:

e Drug-drug interactions: Concomitant administration of medications that are inhibitors or
inducers of CYP3A4 can lead to variable exposure to ONC201.[1]

» Food effects: Although studies are conducted under fasted conditions, variability in patient
compliance could contribute.

» Patient-specific factors: Intrinsic differences in metabolism can lead to variability.
Solution:

o Carefully review all concomitant medications of study subjects to identify any potential
CYP3A4 modulators.[5]

o Ensure strict adherence to fasting conditions prior to ONC201 administration.
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» Consider genotyping for relevant CYP enzymes to identify potential pharmacogenomic
influences.

Problem: Discrepancy between in vitro cytotoxicity and in vivo efficacy.
Possible Cause:

o Metabolism of ONC201: In vivo, ONC201 is metabolized, primarily by CYP3A4, to the
inactive metabolite ONC207.[2][3] This can reduce the concentration of the active parent
drug at the tumor site.

e Tumor microenvironment: The in vivo tumor microenvironment can influence drug response
in ways not captured by in vitro models.

Solution:
e When possible, measure intratumoral concentrations of ONC201 to correlate with efficacy.

o Utilize more complex in vitro models, such as 3D spheroids or organoids, that better
recapitulate the in vivo environment.

Data Presentation

itro Cytocl ) Inhibition of ONC2C

CYP Isozyme Inhibition Constant (Ki) (uM)
CYP2C8 13
CYP2D6 13
CYP3A4 10

Table 1: In vitro inhibition constants (Ki) of
ONC20L1 for key cytochrome P450 enzymes.
Data from in vitro studies with human liver

microsomes.[4]

Clinical Drug-Drug Interaction Studies with ONC201
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Interacting Drug CYP3A4 Status

Effect on ONC201

AUC

Effect on ONC201
Cmax

Observed Data

Itraconazole Strong Inhibitor

4 .4-fold increase

1.9-fold increase

PBPK Model

Simulated Data

Erythromycin Moderate Inhibitor 2.68-fold increase Not specified
Fluconazole Moderate Inhibitor 2.48-fold increase Not specified
Cimetidine Weak Inhibitor 1.42-fold increase Not specified
Efavirenz Moderate Inducer 0.35-fold of control 0.57-fold of control
Rifampicin Strong Inducer 0.17-fold of control 0.33-fold of control

Table 2: Summary of
observed and
simulated clinical
drug-drug interactions
with ONC201. AUC
(Area Under the
Curve) and Cmax
(Maximum
Concentration) are
key pharmacokinetic

parameters.[1][6]

Experimental Protocols

In Vitro Cytochrome P450 Inhibition Assay

(Determination of Ki)

Objective: To determine the inhibition constant (Ki) of ONC201 for specific CYP enzymes.

Materials:
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e Pooled human liver microsomes
e ONC201 (dordaviprone)

o CYP-specific marker substrates (e.g., repaglinide for CYP2C8, desipramine for CYP2D6,
midazolam for CYP3A4)

 NADPH regenerating system

 Incubation buffer (e.g., phosphate buffer)

LC-MS/MS system for analysis
Procedure:

o Prepare a series of ONC201 concentrations that span the expected 50% inhibitory
concentration (ICso).

o Prepare multiple concentrations of the CYP-specific marker substrate, spanning its
Michaelis-Menten constant (Km).

e In a 96-well plate, combine human liver microsomes, the NADPH regenerating system, and
the appropriate concentration of ONC201.

e Pre-incubate the mixture to allow ONC201 to interact with the enzymes.

« Initiate the reaction by adding the CYP-specific marker substrate.

 Incubate for a specified time at 37°C.

o Terminate the reaction by adding a quenching solution (e.g., cold acetonitrile).
o Centrifuge the samples to pellet the protein.

e Analyze the supernatant by LC-MS/MS to quantify the formation of the substrate's
metabolite.
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» Determine the Ki value by non-linear regression analysis of the inhibition data at different
substrate and inhibitor concentrations.[4]

Clinical Drug-Drug Interaction Study (Example with a
CYP3A4 Inhibitor)

Objective: To evaluate the effect of a strong CYP3A4 inhibitor (e.g., itraconazole) on the
pharmacokinetics of ONC201 in healthy volunteers.

Study Design:
e An open-label, single-sequence, two-period crossover study.
Procedure:

e Period 1: Administer a single oral dose of ONC201 to healthy volunteers under fasted
conditions. Collect serial blood samples over a specified period (e.g., 72 hours) to determine
the pharmacokinetic profile of ONC201 alone.

» Washout Period: A sufficient washout period is allowed for the complete elimination of
ONC201.

e Period 2: Administer the strong CYP3A4 inhibitor (e.g., itraconazole) for several days to
achieve steady-state concentrations. On the last day of inhibitor administration, co-
administer a single oral dose of ONC201. Collect serial blood samples to determine the
pharmacokinetic profile of ONC201 in the presence of the inhibitor.

o Analysis: Analyze plasma samples for ONC201 concentrations using a validated LC-MS/MS
method. Compare the pharmacokinetic parameters (AUC, Cmax) of ONC201 with and without
the co-administered inhibitor to assess the magnitude of the drug-drug interaction.[1]

Mandatory Visualizations
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: Metabolism CYP3A4 . .
ONC201 (Active Drug) (and other CYPs to a lesser extent) ONC207 (Inactive Metabolite) -
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [ONC201 Drug-Drug Interaction Studies: A Technical
Support Resource]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10855017#0onc201-drug-drug-interaction-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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